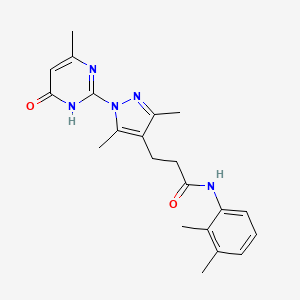

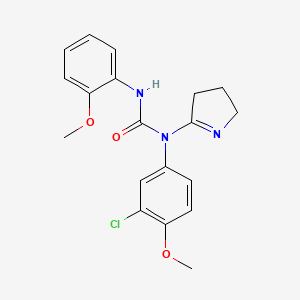

![molecular formula C8H8N4 B2973024 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866131-91-1](/img/structure/B2973024.png)

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

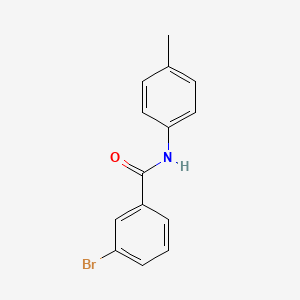

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound with the empirical formula C8H9N5 and a molecular weight of 175.19 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including this compound, has been achieved through a molecular hybridization strategy . This strategy involves the design and synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[1,5-a]pyrimidine core with a cyclopropyl group at the 7-position . This structure is part of a class of compounds known for their wide range of pharmacological activities .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 235 - 237°C . It has a molecular weight of 175.19 and an empirical formula of C8H9N5 .Aplicaciones Científicas De Investigación

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has a variety of scientific research applications. It has been used as an inhibitor of histone deacetylase (HDAC) enzymes, and has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an antioxidant and to protect against oxidative stress.

Mecanismo De Acción

Target of Action

The primary targets of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and include enzymes such as Cyclin-Dependent Kinase 2 (CDK2) , Janus Kinase 1 (JAK1) , and Janus Kinase 2 (JAK2) . These enzymes play crucial roles in cell cycle regulation, signal transduction, and immune response .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activities . For instance, it acts as an inhibitor of CDK2, a key regulator of the cell cycle . By inhibiting CDK2, this compound can halt cell cycle progression, thereby exerting anti-proliferative effects .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating . Additionally, the inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and apoptosis .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting key enzymes involved in cell cycle regulation and signal transduction, this compound can halt cell division and growth . This leads to cell cycle arrest and potentially induces apoptosis, or programmed cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and can be used in low concentrations. However, it is important to note that it is not water-soluble and must be used in organic solvents. Additionally, it is important to note that it is not suitable for use in vivo experiments due to its potential toxicity.

Direcciones Futuras

There are a variety of potential future directions for research on 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is to further study its potential to act as an inhibitor of HDAC enzymes and its potential to modulate gene and protein expression. Additionally, further research could be done to study its potential to act as an anti-inflammatory agent and its potential to act as an antioxidant and protect against oxidative stress. Additionally, further research could be done to study its potential to inhibit the growth of cancer cells and other cells, as well as its potential to modulate the activity of certain enzymes. Finally, further research could be done to develop more efficient synthesis methods and to develop new derivatives of this compound with enhanced properties.

Métodos De Síntesis

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is typically synthesized through a three-step process. The first step involves the reaction of 1-chloro-4-methyl-2-cyclopropylbenzene with hydrazine hydrate to form the intermediate, 2-amino-4-methyl-1-cyclopropylbenzene. The second step involves the reaction of the intermediate with ethyl chloroformate to form the desired compound, this compound. The third step involves the purification of the compound through recrystallization.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with several biomolecules, contributing to its diverse biochemical roles. For instance, it has been found to act as an inhibitor for certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Cellular Effects

The effects of this compound on cells are quite profound. It has been shown to inhibit the growth of various cancer cell lines, including MGC-803, HCT-116, and MCF-7 . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit CDK2, thereby disrupting the cell cycle and leading to cell death .

Propiedades

IUPAC Name |

7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHDPQIBDHWAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

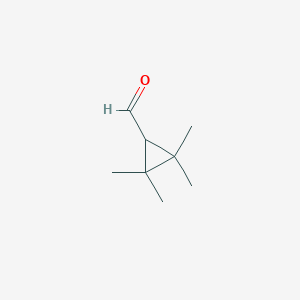

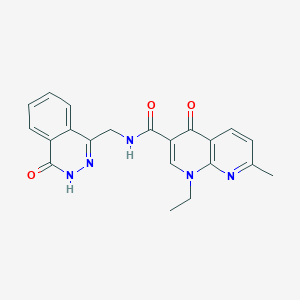

![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)

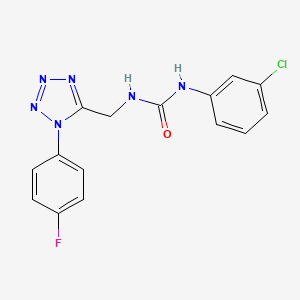

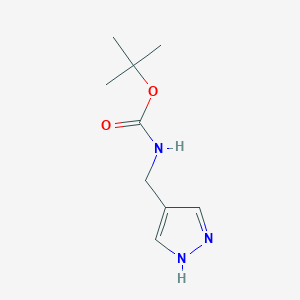

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)

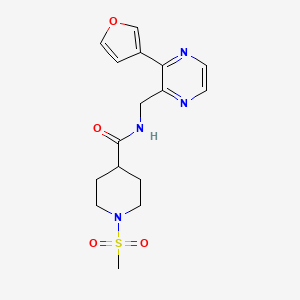

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

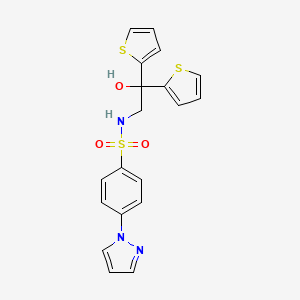

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)